![molecular formula C14H13NO2 B14779784 2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methylamino group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The carboxylic acid group is located on the third carbon of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-nitrobiphenyl with methylamine, followed by reduction of the nitro group to an amino group. The resulting 2-(methylamino)biphenyl is then subjected to carboxylation to introduce the carboxylic acid group at the third position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated methylamine derivative in the presence of a palladium catalyst. This method allows for the formation of the biphenyl structure with the desired functional groups in a single step.
Industrial Production Methods
Industrial production of 2-(Methylamino)biphenyl-3-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
2-(Methylamino)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the biphenyl structure.
科学研究应用
2-(Methylamino)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable intermediate in the preparation of ligands and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Methylamino)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
2-(Methylamino)biphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
2-Aminobiphenyl-3-carboxylic acid: Lacks the methyl group on the amino group, which can affect its binding properties and reactivity.
2-(Dimethylamino)biphenyl-3-carboxylic acid: Contains an additional methyl group on the amino group, which can influence its steric and electronic properties.
2-(Methylamino)biphenyl-4-carboxylic acid: The carboxylic acid group is located at a different position, which can alter its chemical behavior and biological activity.
The uniqueness of 2-(Methylamino)biphenyl-3-carboxylic acid lies in its specific functional group arrangement, which provides a balance of reactivity and stability, making it suitable for various applications.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-(methylamino)-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-15-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChI 键 |
DDSBNMQLRBQYEK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


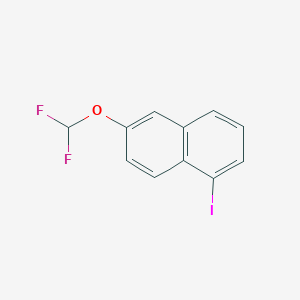
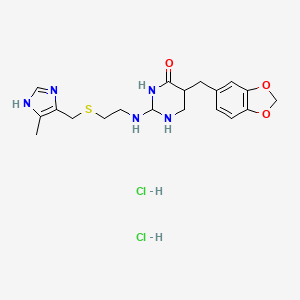
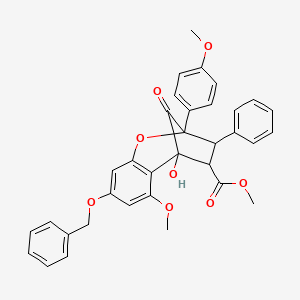
![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
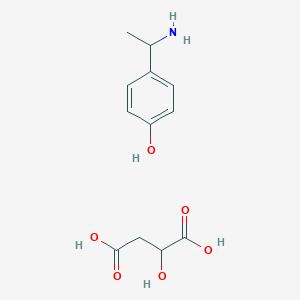
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
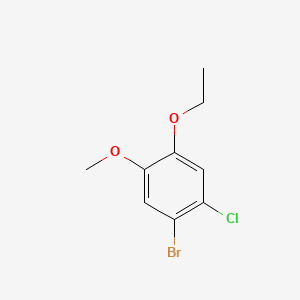
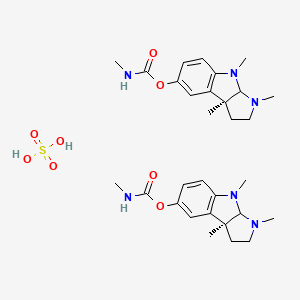
![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

